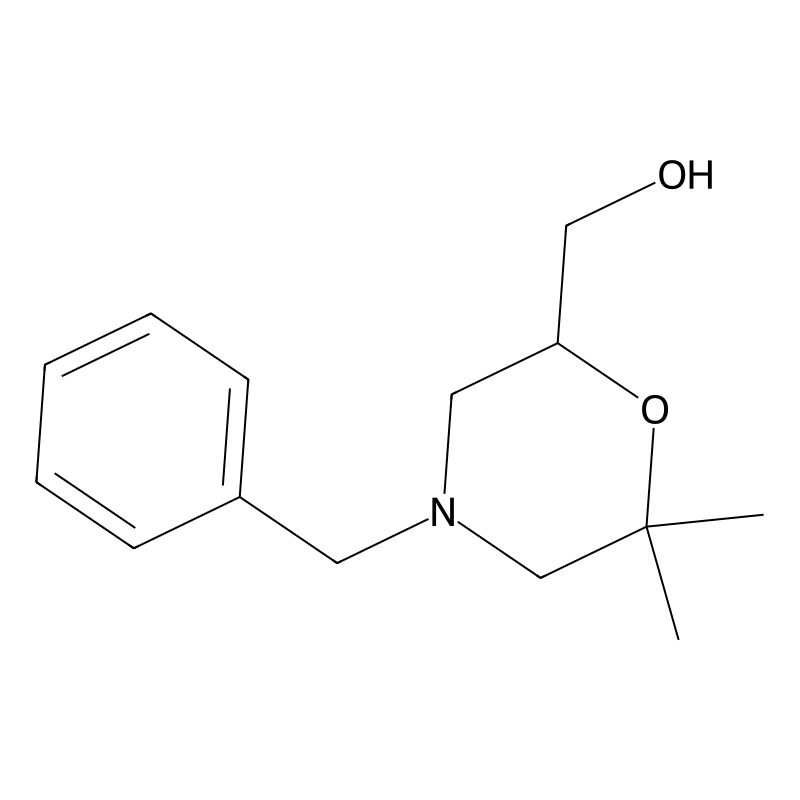(4-Benzyl-6,6-dimethylmorpholin-2-YL)methanol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
(4-Benzyl-6,6-dimethylmorpholin-2-YL)methanol is a chemical compound characterized by the molecular formula C14H21NO2 and a molecular weight of 235.32 g/mol. The compound features a morpholine ring substituted with a benzyl group and two methyl groups at the 6-position, as well as a hydroxymethyl group at the 2-position. This unique structure contributes to its potential applications in various fields, including organic synthesis and medicinal chemistry .
- Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using agents such as potassium permanganate or chromium trioxide.
- Reduction: The compound can be reduced to yield alcohols or amines, typically employing lithium aluminum hydride or sodium borohydride as reducing agents.
- Substitution: The benzyl group can be substituted with various functional groups through nucleophilic substitution reactions, using nucleophiles like sodium azide or thiols .
Common Reagents and ConditionsReaction Type Common Reagents Major Products Formed Oxidation Potassium permanganate, Chromium trioxide Benzyl ketone, Benzyl aldehyde Reduction Lithium aluminum hydride, Sodium borohydride Benzyl alcohol, Benzyl amine Substitution Sodium azide, Thiols Benzyl azide, Benzyl thiol derivatives
| Reaction Type | Common Reagents | Major Products Formed |
|---|---|---|
| Oxidation | Potassium permanganate, Chromium trioxide | Benzyl ketone, Benzyl aldehyde |
| Reduction | Lithium aluminum hydride, Sodium borohydride | Benzyl alcohol, Benzyl amine |
| Substitution | Sodium azide, Thiols | Benzyl azide, Benzyl thiol derivatives |
Research indicates that (4-Benzyl-6,6-dimethylmorpholin-2-YL)methanol may possess significant biological activity. It has been explored for its potential as a biochemical probe in enzyme mechanism studies and has shown promise in drug development due to its structural properties. The compound may exhibit therapeutic effects that warrant further investigation in pharmacological contexts .
The synthesis of (4-Benzyl-6,6-dimethylmorpholin-2-YL)methanol typically involves the reaction of morpholine derivatives with benzyl halides under basic conditions. A common synthetic route includes:
- Deprotonation of morpholine using sodium hydride.
- Addition of benzyl bromide to form the benzylated product.
In industrial settings, continuous flow reactors and automated systems may enhance efficiency and yield during production. Purification techniques like recrystallization and chromatography are employed to achieve high-purity products suitable for pharmaceutical applications .
(4-Benzyl-6,6-dimethylmorpholin-2-YL)methanol has diverse applications across several domains:
- Chemistry: Serves as a building block in synthesizing complex organic molecules.
- Biology: Investigated for its role as a biochemical probe to study enzyme mechanisms.
- Medicine: Explored for potential therapeutic properties and as a precursor in drug development.
- Industry: Utilized in producing specialty chemicals and materials .
Studies on (4-Benzyl-6,6-dimethylmorpholin-2-YL)methanol have examined its interactions with various biological systems. Research suggests that it may influence enzyme activity and metabolic pathways, making it a candidate for further exploration in pharmacological studies. Additionally, its structural characteristics allow for potential interactions with other biomolecules, which could be significant for drug design and development .
Several compounds share structural similarities with (4-Benzyl-6,6-dimethylmorpholin-2-YL)methanol. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Features |
|---|---|
| (4-Benzyl-6-methylmorpholin-2-YL)methanol | Similar morpholine structure but with one less methyl group at position 6. |
| (4-Benzyl-6,6-dimethylpiperidin-2-YL)methanol | Contains a piperidine ring instead of morpholine; different ring structure affects properties. |
| (4-Benzyl-6,6-dimethylmorpholin-2-YL)ethanol | Similar structure but with an ethyl group instead of a hydroxymethyl group; alters reactivity and solubility. |
Uniqueness
The uniqueness of (4-Benzyl-6,6-dimethylmorpholin-2-YL)methanol lies in its specific substitution pattern on the morpholine ring. This configuration imparts distinct chemical and biological properties that differentiate it from similar compounds. Its potential as a research tool in various scientific fields underscores its value in targeted studies and applications .








